molecular formula C42H62N10O12 B6338914 H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 CAS No. 123209-96-1

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Cat. No.: B6338914
CAS No.: 123209-96-1
M. Wt: 899.0 g/mol
InChI Key: FQELVQXEBBNBAC-UHFFFAOYSA-N
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Description

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, also known as Allatostatin III, is a synthetic nonapeptide (9-amino-acid chain) with the sequence Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu. It is primarily used in industrial and scientific research, particularly in studies involving insect physiology, neuropeptide signaling, and biochemical assays . The compound is supplied at 100% purity, though detailed physicochemical properties (e.g., solubility, melting point) and toxicity data remain unspecified in available literature. Safety guidelines emphasize handling precautions, including the use of personal protective equipment (PPE) and avoidance of environmental contamination .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELVQXEBBNBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, large-scale peptide synthesis can be achieved using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of peptides in significant quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Use of specific amino acid derivatives during SPPS.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Free thiol groups.

    Substitution: Peptide analogs with modified properties.

Scientific Research Applications

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development and disease treatment.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, leading to a cascade of cellular events. The molecular targets and pathways involved can vary, but they often include signal transduction pathways and regulatory proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Sequence/Key Features Molecular Weight CAS Number Storage Conditions Key References
This compound Nonapeptide: Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu Not specified Not provided Not specified
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 Hexapeptide: Ala-Tyr-Pro-Gly-Lys-Phe Not specified 352017-71-1 Not specified
H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Heptapeptide: Ser-Tyr-Gly-Leu-Arg-Pro-Gly 747.84 51776-33-1 -20°C
H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Decapeptide: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu 1067.20 123374-34-5 2–8°C (sealed, dry, dark)
H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 21-mer peptide 1981.34 Not provided Not specified

Key Observations :

  • Sequence Length : The target compound (9 residues) is shorter than decapeptides (e.g., 10 residues in ) and significantly shorter than the 21-mer peptide in . Longer peptides often exhibit higher molecular weights and complexity in tertiary structures.
  • Functional Motifs : The presence of Ser , Tyr , and Leu residues in multiple compounds suggests roles in receptor binding or enzymatic activity. For example, H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 contains an Arg-Pro motif associated with protease recognition .

Key Observations :

  • Research Focus : The target compound is specialized for insect-related studies , while others like the 21-mer peptide in are linked to antimicrobial applications.
  • Safety Data : Most peptides lack detailed toxicity or ecotoxicity data, limiting their use in vivo. Exceptions include H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, which provides predicted pKa (9.82) and density (1.48 g/cm³) .

Stability and Handling

  • This compound : Requires PPE and ventilation due to unspecified hazards .
  • H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 : Stable under refrigeration (2–8°C) but degrades if exposed to light or moisture .
  • H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 : Long-term stability likely requires frozen storage (-20°C) .

Biological Activity

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nonapeptide composed of nine amino acids, notable for its potential biological activities in various fields such as biochemistry, pharmacology, and medicine. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications supported by relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C42H62N10O12
  • CAS Number : 123338-12-5

Synthesis Method : The peptide is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . This method involves:

  • Coupling : Activation and sequential addition of amino acids.
  • Deprotection : Removal of protecting groups to allow further coupling.
  • Cleavage and Purification : Cleaving the peptide from the resin and purifying the product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can trigger various biochemical pathways, influencing cellular signaling and protein-protein interactions.

Key Mechanisms:

  • Receptor Binding : The peptide may bind to specific receptors, initiating signaling cascades that can affect cellular responses.
  • Hormonal Activity : Similar peptides have been shown to exhibit hormonal functions, potentially influencing metabolic processes.

Biological Activities

The biological activities associated with this compound include:

  • Hormonal Regulation : Peptides with similar structures have been implicated in hormonal signaling, affecting physiological processes such as growth and metabolism.
  • Neuropeptide Activity : The presence of amino acids like Tyr and Phe suggests potential roles in neuropeptide activity, possibly influencing neural signaling pathways .
  • Drug Development : The unique sequence may serve as a scaffold for developing new therapeutic agents targeting specific diseases through receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological activity of peptides related to this compound:

  • Peptide Interaction Studies :
    • Research indicates that similar peptides can bind effectively to opioid receptors, suggesting potential for pain management therapies .
    • Molecular docking studies have demonstrated that modifications in peptide sequences can enhance binding affinity to target receptors, leading to improved pharmacological properties .
  • Stability and Metabolism :
    • Studies on gut stability reveal that modifications at the C-terminal can significantly affect peptide degradation rates in gastrointestinal environments. For example, peptides with amidated C-terminals often exhibit greater stability compared to their non-amidated counterparts .
  • Comparative Analysis of Related Peptides :
Compound NameSequenceNotable Features
H-Gly-Tyr-NH2Gly-TyrKnown for neuropeptide activity
H-Leu-Tyr-Phe-NH2Leu-Tyr-PheExhibits strong hormonal activity
H-Arg-Val-Tyr-NH2Arg-Val-TyrImportant in cardiovascular signaling
H-Ala-Pro-Phe-NH2Ala-Pro-PhePlays a role in pain modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Reactant of Route 2
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.